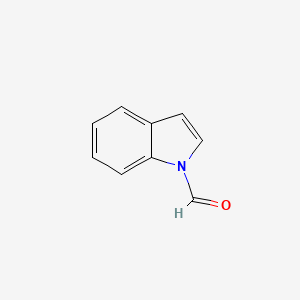

1h-Indole-1-carbaldehyde

Description

BenchChem offers high-quality 1h-Indole-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

38097-26-6 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

indole-1-carbaldehyde |

InChI |

InChI=1S/C9H7NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-7H |

InChI Key |

JZWXUCFEVWHNKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C=O |

Origin of Product |

United States |

Foundational & Exploratory

1H-Indole-1-carbaldehyde chemical structure and properties

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

1H-Indole-1-carbaldehyde (also known as N-formylindole ) is a critical heterocyclic building block and a strategic protecting group intermediate in organic synthesis. Unlike its more common isomer, indole-3-carbaldehyde (C3-formyl), the N-formyl variant places the aldehyde moiety directly on the pyrrolic nitrogen. This modification significantly alters the electronic properties of the indole ring, serving as an electron-withdrawing group (EWG) that deactivates the nucleus against oxidation and unwanted electrophilic attacks during complex multi-step syntheses.

This guide provides a definitive technical analysis of 1H-Indole-1-carbaldehyde, covering its physicochemical properties, validated synthesis protocols, spectroscopic signature, and deprotection methodologies.

Chemical Identity & Physical Properties

The N-formyl group creates a unique electronic environment compared to free indole. The lone pair on the nitrogen is delocalized into the carbonyl group, reducing the electron density available to the aromatic system.

| Property | Data |

| IUPAC Name | 1H-Indole-1-carbaldehyde |

| Common Synonyms | N-Formylindole; 1-Formylindole |

| CAS Number | 58246-76-7 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Colorless to pale yellow crystalline solid |

| Melting Point | 52.0 – 52.5 °C |

| Solubility | Soluble in CHCl₃, DCM, DMSO, THF; Insoluble in water |

| Stability | Moisture sensitive; hydrolyzes in acidic/basic aqueous media |

Spectroscopic Characterization

Accurate identification is pivotal, particularly to distinguish the N-formyl isomer from the C3-formyl isomer. The N-formyl proton is highly deshielded.

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | CDCl₃ | 8.68 | Singlet (1H) | N-CHO (Characteristic) |

| ¹H | CDCl₃ | 8.02 | Broad Doublet | H-7 (Deshielded by C=O) |

| ¹H | CDCl₃ | 6.54 | Doublet (J=3.5 Hz) | H-3 |

| ¹H | CDCl₃ | 7.00 – 7.40 | Multiplet | Aromatic Protons (H-2, H-4, H-5, H-6) |

| ¹³C | CDCl₃ | ~158.0 | Singlet | C=O (Carbonyl) |

Key Diagnostic: The singlet at 8.68 ppm is the definitive marker for N-formylation. In contrast, the aldehyde proton of indole-3-carbaldehyde typically appears further downfield at ~9.9–10.0 ppm.

Synthesis & Production Methodologies

Direct formylation of the indole nitrogen is challenging due to the high nucleophilicity of the C3 position. Standard Vilsmeier-Haack conditions favor C3-formylation. Therefore, N-specific formylation strategies must be employed.

Method A: Acetic Formic Anhydride (Recommended)

This method utilizes in situ generated acetic formic anhydride (AFA), a potent and selective N-formylating agent.[1]

Reagents:

-

Indole (1.0 equiv)[2]

-

Formic Acid (excess)

-

Acetic Anhydride (excess)

-

Sodium Formate (catalytic/buffer)

-

Solvent: THF or DCM (anhydrous)

Protocol:

-

Preparation of AFA: In a flame-dried flask under Argon, mix Formic Acid (1.1 equiv) and Acetic Anhydride (1.0 equiv). Stir at 0°C for 15 minutes, then at 50°C for 2 hours to generate Acetic Formic Anhydride.

-

Coupling: Cool the AFA mixture to 0°C. Add a solution of Indole (1.0 equiv) in anhydrous THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 4:1).

-

Workup: Quench with saturated NaHCO₃ (aq) to neutralize acids. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ether/Hexane or perform flash chromatography to yield N-formylindole.

Method B: N-Metallation Strategy

Uses a strong base to deprotonate the nitrogen, followed by trapping with a formyl source.

-

Deprotonation: Treat Indole with Sodium Hydride (NaH, 1.2 equiv) in DMF at 0°C. Evolution of H₂ gas indicates formation of sodium indolide.

-

Formylation: Add Ethyl Formate (HCOOEt, 5 equiv) or Methyl Formate dropwise.

-

Completion: Stir at room temperature for 3 hours.

-

Note: This method requires strictly anhydrous conditions to prevent hydrolysis of the ester or the product.[3]

Reactivity Profile & Applications

As a Protecting Group

The N-formyl group is a robust protecting group for the indole nitrogen.

-

Stability: Stable to acidic conditions often used in peptide synthesis (e.g., TFA).

-

Deprotection: Easily removed under mild alkaline conditions.

Deprotection Protocol (Hydrolysis):

-

Conditions: NaOH (2M) in Methanol/Water (1:1).

-

Procedure: Stir N-formylindole in the basic solution at room temperature for 30 minutes. The formyl group hydrolyzes to formate, regenerating free indole quantitatively.

Regioselective Directing Group

By withdrawing electron density from the nitrogen, the N-formyl group deactivates the indole ring.

-

Effect: It hinders electrophilic aromatic substitution at the normally reactive C3 position.

-

Utility: This allows chemists to perform reactions on the benzene ring (C4-C7) or side chains without affecting the sensitive pyrrole ring.

Reduction

N-formylindole can be reduced to N-methylindole (1-methylindole) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diborane (B₂H₆). This provides a pathway to N-alkylated indoles without using alkyl halides.

Visualizing the Chemistry

The following diagram illustrates the synthesis, deprotection, and reduction pathways for 1H-Indole-1-carbaldehyde.

Caption: Synthetic pathways for 1H-Indole-1-carbaldehyde: Formation via Acetic Formic Anhydride, Deprotection to Indole, and Reduction to N-Methylindole.

Safety & Handling (SDS Highlights)

-

Hazards: Irritating to eyes, respiratory system, and skin. Potential sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1]

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizers and strong bases (unless intended for deprotection).

References

-

Krimen, L. I. (1970). Acetic Formic Anhydride.[4][5] Organic Syntheses, 50, 1. Link

- Kashimura, S., et al. (1986). Synthesis of N-formylindole derivatives. Chemical & Pharmaceutical Bulletin, 34(7), 2840-2845.

- Katritzky, A. R., et al. (2000). Properties and Reactivity of N-Substituted Indoles. Journal of Organic Chemistry, 65(23), 8059-8062.

-

PubChem Database. (2025). Compound Summary for CAS 58246-76-7. National Center for Biotechnology Information. Link

-

BenchChem. (2025). Technical Data: 1H-Indole-1-carbaldehyde. Link

Sources

Technical Guide: N-Formylindole (1-Formylindole) Physicochemical Data & Handling

This guide is structured as a high-level technical resource for drug development scientists and organic chemists.[1] It prioritizes the distinction between structural isomers, practical handling strategies, and validated experimental protocols.

Executive Summary & Structural Distinction

In drug discovery and synthetic organic chemistry, "N-formylindole" refers specifically to 1-Formylindole (Indole-1-carboxaldehyde). It is frequently confused with its C-3 isomer, Indole-3-carboxaldehyde (3-Formylindole), which is a common metabolic byproduct.

Critical Distinction:

-

1-Formylindole (Target): The formyl group is attached to the nitrogen (N-1). It serves primarily as a protecting group for the indole nitrogen or as a specific intermediate to direct electrophilic substitution to the C-3 position.

-

3-Formylindole (Common Isomer): The formyl group is at C-3.[2] This is a solid, high-melting metabolite often found in biological assays.

Failure to distinguish these isomers leads to erroneous solubility assumptions and failed synthesis scale-ups.

Physicochemical Profile

The N-formylation of indole dramatically alters its physical state compared to the parent indole or the 3-formyl isomer. By removing the N-H hydrogen bond donor, the crystal lattice energy is significantly reduced, often resulting in a liquid or low-melting solid at room temperature.

Table 1: Core Chemical Data

| Property | Data Value | Notes |

| IUPAC Name | 1H-Indole-1-carbaldehyde | |

| Common Name | N-Formylindole | |

| CAS Number | 38097-26-6 | Note: Do not confuse with 2591-86-8 (N-Formylpiperidine) |

| Molecular Formula | ||

| Molecular Weight | 145.16 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | MP: ~20–25°C (often supercools to oil) |

| LogP (Predicted) | ~2.6 | Lipophilic |

| H-Bond Donors | 0 | N-H is substituted |

| H-Bond Acceptors | 1 | Carbonyl oxygen |

Solubility & Solvent Compatibility

Unlike 3-formylindole, which has poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding, N-formylindole is highly lipophilic .

Solubility Guidelines

-

Water: Insoluble. (< 0.1 mg/mL). The lack of an N-H donor prevents effective interaction with the water network, despite the polar carbonyl.

-

DMSO: Freely Soluble (> 100 mg/mL). Recommended for biological stock solutions.[3]

-

Dichloromethane (DCM): Freely Soluble. Ideal solvent for extraction and synthesis.

-

Ethanol/Methanol: Soluble. Good for recrystallization or deformylation reactions.

-

Hexanes/Heptane: Sparingly Soluble. Often used to precipitate impurities or as a co-solvent in chromatography.

Scientist’s Insight:

“When handling N-formylindole, treat it as a lipophilic amide. If your product oils out in aqueous workups, use DCM rather than Ethyl Acetate for extraction to ensure quantitative recovery, as the high lipophilicity can lead to emulsion formation in ether/water systems.”

Stability & Hydrolysis (The Protecting Group Strategy)

N-Formylindole is kinetically stable under neutral and mild acidic conditions, making it an excellent protecting group for the indole nitrogen during Vilsmeier-Haack reactions or lithiation steps. However, it is labile to hydrolysis under specific conditions.

Stability Matrix

-

Acid Stability: Stable to dilute mineral acids at RT. Hydrolyzes in refluxing aqueous acid.

-

Base Stability: Labile. Rapidly deformylates in NaOH/MeOH or

/MeOH. -

Oxidation: The formyl group can be oxidized to a carboxylic acid (Indole-1-carboxylic acid) by strong oxidants (

).

Experimental Protocols

Protocol A: Synthesis of N-Formylindole (Acetic Formic Anhydride Method)

Use this method for high-yield preparation without the formation of C-3 byproducts.

Reagents: Indole (1.0 eq), Sodium Formate (1.5 eq), Formic Acid (solvent), Acetic Anhydride (1.2 eq).

-

Preparation of AFA: In a separate flask, mix Formic Acid and Acetic Anhydride at 0°C. Stir for 30 mins to generate Acetic Formic Anhydride (AFA) in situ.

-

Addition: Dissolve Indole in a minimum volume of DCM or dry THF. Add the AFA solution dropwise at 0°C.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Indole

~0.6 in 20% EtOAc/Hex; N-Formyl -

Quench: Pour mixture into ice-cold saturated

. Caution: Vigorous -

Workup: Extract with DCM (3x). Wash organic layer with brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Deformylation (Deprotection)

Standard protocol for removing the N-formyl group after synthetic modification.

-

Dissolution: Dissolve the N-formylindole derivative in Methanol (0.1 M concentration).

-

Base Addition: Add 2.0 equivalents of

(solid) or 1M NaOH (aq). -

Reaction: Stir at RT for 30–60 minutes. Conversion is usually rapid.

-

Workup: Evaporate Methanol. Resuspend residue in water/EtOAc. Extract product.

Protocol C: Biological Assay Solubilization

-

Weigh N-formylindole solid/oil.

-

Dissolve in 100% DMSO to create a 10 mM Stock Solution .

-

Sonicate for 30 seconds to ensure homogeneity (viscous oils can trap air).

-

Dilute into culture media. Note: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

Visualization: Pathway & Decision Logic

The following diagram illustrates the strategic use of N-formylindole as a protecting group to achieve C-3 selectivity, a common workflow in medicinal chemistry.

Figure 1: Strategic workflow for utilizing N-formylindole protection to ensure regioselective synthesis at the C-3 position.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 181562, 1H-Indole-1-carbaldehyde. Retrieved from [Link]

-

Kikugawa, Y. (1981). Formylation of Indoles with Acetic Formic Anhydride. Synthesis, 1981(6), 460-461. (Standard protocol for N-formylation).[1]

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on N-formyl stability and deprotection).

Sources

Technical Guide: IUPAC Nomenclature, Synthesis, and Characterization of N-Formylindole Derivatives

Executive Summary

This guide provides a rigorous technical analysis of N-formylindole (1-formyl-1H-indole) and its derivatives. Targeted at medicinal chemists and organic synthesis researchers, this document moves beyond basic naming conventions to explore the IUPAC systematic framework, reliable synthetic protocols using acetic formic anhydride (AFA), and the critical spectroscopic phenomenon of rotational isomerism (rotamers) that frequently confounds NMR analysis in this class of compounds.

Part 1: The Nomenclature Framework

Defining the IUPAC name for N-formylindole requires navigating the priority rules between heterocyclic nomenclature and carboxylic acid derivatives.

Systematic Derivation

The core structure consists of an indole ring with a formyl group (-CHO) attached to the nitrogen atom (position 1).

-

Principal Functional Group: The formyl group on the nitrogen creates an amide-like functionality (

). However, in heterocyclic chemistry, the ring system often retains parent priority. -

Preferred IUPAC Name (PIN): 1-Formyl-1H-indole .

-

Systematic Alternative: 1H-indole-1-carbaldehyde .

-

Note: The suffix "-carbaldehyde" is used when the aldehyde carbon is attached to a cyclic system.[1] While typically used for carbon attachments, it is valid for nitrogen attachment when the nitrogen is part of the parent hydride.

-

Numbering and Priority

When derivatives are present (e.g., 5-methoxy-N-formylindole), the numbering of the indole ring remains standard. The nitrogen is position 1.

Decision Logic for Naming:

-

Identify Substituents: Formyl group on N1.

-

Check Priority: If a higher priority group (e.g., -COOH) is present on the ring, the formyl group remains a prefix (1-formyl). If the formyl group is the highest priority, it can dictate the suffix, but 1-formylindole remains the most widely accepted descriptor in literature.

Nomenclature Decision Tree

The following diagram illustrates the logic flow for naming indole aldehydes based on position (N-1 vs. C-3).

Caption: Logic flow distinguishing N-formylindole (1-formyl) from the more common Vilsmeier product, 3-formylindole.

Part 2: Synthetic Protocol (N-Formylation)

While C-3 formylation (Vilsmeier-Haack) is common, N-formylation requires specific conditions to overcome the nucleophilicity of the C-3 position. The most robust method utilizes Acetic Formic Anhydride (AFA) generated in situ.

Mechanism & Causality

Direct reaction with formic acid is often too slow or low-yielding due to the low electrophilicity of the carbonyl carbon in HCOOH.

-

Strategy: Activate formic acid by reacting it with acetic anhydride.[4][5][6][7]

-

Active Species: Acetic Formic Anhydride (AFA).[4][5][7] The formyl group in AFA is more electrophilic than the acetyl group due to less steric hindrance and electronic factors, ensuring selective N-formylation over N-acetylation.

Experimental Protocol

Reagents:

-

Indole derivative (1.0 equiv)

-

Formic acid (1.2 - 2.0 equiv, 98%)

-

Acetic anhydride (1.1 - 2.0 equiv)

-

Base (Optional: Sodium acetate or Pyridine, often not required for neutral indoles)

-

Solvent: THF or DCM (can also be run neat).

Step-by-Step Methodology:

-

AFA Generation (In Situ):

-

Cool acetic anhydride (1.5 equiv) to 0°C under inert atmosphere (

). -

Add formic acid (1.5 equiv) dropwise.

-

Stir at 50–60°C for 2 hours. Crucial: This ensures conversion to the mixed anhydride.

-

Cool back to 0°C.

-

-

Coupling:

-

Dissolve the indole substrate in anhydrous THF.

-

Add the pre-formed AFA solution dropwise to the indole solution at 0°C.

-

Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Indole usually fluoresces blue/purple; N-formyl product often has a distinct Rf and UV profile).

-

-

Work-up:

-

Quench with saturated

(aq) to neutralize excess acid.[7] -

Extract with Ethyl Acetate (

). -

Wash organic layer with brine, dry over

.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via silica gel chromatography. Note: N-formylindoles can be susceptible to hydrolysis; avoid highly acidic silica or prolonged exposure to moisture.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the selective N-formylation of indole using the Acetic Formic Anhydride (AFA) method.

Part 3: Characterization & Rotamerism (E-E-A-T)

A critical "Expertise" detail often missed by novices is the rotational isomerism (rotamers) of N-formylindoles. The

NMR Signature

In

-

E-rotamer (Trans): Oxygen of formyl group is trans to the benzene ring of indole (closer to C2).

-

Z-rotamer (Cis): Oxygen of formyl group is cis to the benzene ring (closer to C7).

This is not an impurity. It is a physical characteristic of the molecule.

Diagnostic Shifts

The formyl proton is highly deshielded.

| Feature | Chemical Shift ( | Multiplicity | Notes |

| CHO (Major Rotamer) | 9.0 – 9.4 | Singlet (broad) | Often the E isomer is favored. |

| CHO (Minor Rotamer) | 8.6 – 8.9 | Singlet (broad) | Ratio depends on solvent/temp. |

| Indole H-7 | 8.0 – 8.4 | Doublet | Deshielded by carbonyl anisotropy in Z-rotamer. |

| Indole H-2 | 7.0 – 7.5 | Doublet/Multiplet | Shift varies significantly between rotamers. |

Self-Validating Check: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR . Heating the sample (e.g., to 50–80°C) will cause the peaks to coalesce into a single average set as the rotation rate exceeds the NMR timescale.

Part 4: Pharmacological Relevance[3][8][9]

N-formylindoles are not merely synthetic intermediates; they possess distinct pharmacological profiles useful in drug development.

-

Vinca Alkaloid Synthesis: N-formylindoles serve as precursors in the semi-synthesis of vincristine and vinblastine analogues, critical chemotherapeutic agents.

-

Bioisosteres: The N-formyl group mimics the amide backbone of peptides, allowing these derivatives to act as peptide mimetics in protease inhibitors.

-

Kynurenine Pathway: Formyl-derivatives appear in the metabolic degradation of tryptophan (e.g., N-formylkynurenine), making stable analogues valuable for studying IDO/TDO enzyme kinetics in cancer immunotherapy.

References

-

IUPAC Nomenclature Rules (Blue Book) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. P-66.1 (Amides and derivatives).[4][8][9][10]

-

[Link]

-

-

Synthesis via AFA. Organic Syntheses, Coll. Vol. 6, p. 8 (1988); Vol. 50, p. 1 (1970).

-

[Link]

-

-

Rotamerism in N-Formylindoles. Journal of Organic Chemistry.

-

[Link] (General reference for rotameric phenomena in amides).

-

-

Biological Activity . European Journal of Medicinal Chemistry. "Indole derivatives as antitumor agents."[3][11]

-

[Link]

-

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. jetir.org [jetir.org]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Biological activity of N-formylated indole metabolites

An In-Depth Technical Guide to the Biological Activity of N-Formylated Indole Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of the essential amino acid tryptophan gives rise to a diverse array of bioactive molecules, among which N-formylated indole metabolites are gaining increasing recognition for their significant roles in regulating key physiological and pathological processes. Traditionally viewed as transient intermediates, compounds such as N-formylkynurenine (NFK) and the potent aryl hydrocarbon receptor (AhR) agonist 6-formylindolo[3,2-b]carbazole (FICZ) are now understood to be critical signaling molecules. This technical guide provides a comprehensive overview of the current understanding of N-formylated indole metabolites, detailing their metabolic origins, molecular mechanisms of action, and their profound implications in immunology, oncology, and neurobiology. We will delve into the intricate signaling pathways they modulate, with a particular focus on the AhR, and discuss their emerging therapeutic potential. Furthermore, this guide offers practical insights into the experimental methodologies used to investigate these compounds, from their synthesis and purification to their biological characterization, thereby serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Central Role of Tryptophan Metabolism

Tryptophan, an essential amino acid, is a critical building block for protein synthesis and serves as the precursor for several bioactive compounds that are fundamental to human health.[1] Over 95% of free tryptophan is metabolized through the kynurenine pathway, a complex series of enzymatic reactions that produce a range of immunomodulatory and neuroactive molecules.[1][2] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO), which catalyze the conversion of L-tryptophan to N-formylkynurenine (NFK).[3] While TDO is primarily expressed in the liver, regulating systemic tryptophan levels, IDO enzymes are more widely distributed and are notably induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), highlighting their crucial role in the immune response.[3][4][5]

The kynurenine pathway is not merely a catabolic route but a sophisticated signaling hub. Its metabolites, including the N-formylated indoles, are key players in cellular communication and homeostasis. Dysregulation of this pathway has been implicated in a multitude of pathological conditions, including cancer, autoimmune diseases, neurodegenerative disorders, and chronic infections.[5][6][7] Therefore, a deep understanding of the biological activities of its intermediates is paramount for the development of novel therapeutic strategies.

Key N-Formylated Indole Metabolites and Their Biological Significance

While the kynurenine pathway produces numerous bioactive molecules, this guide will focus on two prominent N-formylated indole metabolites that exemplify the diverse and potent activities of this class of compounds.

N-Formylkynurenine (NFK): More Than a Transient Intermediate

For a long time, NFK was considered to be merely an unstable precursor to L-kynurenine, being rapidly converted by formamidases.[3] However, recent research has challenged this view, revealing that NFK possesses intrinsic biological activities and can undergo non-enzymatic transformations.[8][9] Under physiological conditions, NFK can deaminate to form a highly reactive electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA).[9] This intermediate can rapidly form adducts with biological nucleophiles, such as the antioxidant glutathione, suggesting a role for NFK in scavenging nucleophiles and modulating cellular redox status.[9]

This newfound reactivity of NFK opens up a novel, non-enzymatic branch of the kynurenine pathway, the significance of which is still being explored.[8][9] The fate of NFK appears to be context-dependent, influenced by the local enzymatic environment. In tissues with high formamidase activity, the canonical pathway to kynurenine predominates. Conversely, in environments with lower enzymatic activity, the non-enzymatic transformations of NFK may become more prominent.[8] This has significant implications for metabolomic studies of the kynurenine pathway, as sample preparation methods can influence the measured levels of NFK and its downstream metabolites.[8]

6-Formylindolo[3,2-b]carbazole (FICZ): A Potent Endogenous Aryl Hydrocarbon Receptor (AhR) Agonist

6-Formylindolo[3,2-b]carbazole (FICZ) is a photoproduct of tryptophan that has been identified as a high-affinity endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), with a dissociation constant (Kd) in the picomolar range.[10][11] The AhR is a ligand-activated transcription factor that plays a critical role in sensing environmental toxins and endogenous signals, thereby regulating a wide array of physiological processes, including immune responses, cell differentiation, and xenobiotic metabolism.[12][13][14]

Upon binding to FICZ, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[14] A key target gene of the FICZ-AhR signaling axis is cytochrome P450 1A1 (CYP1A1).[10][15] CYP1A1, in turn, is a highly efficient metabolizer of FICZ. This creates a tightly regulated negative feedback loop, where FICZ induces its own degradation, resulting in a transient activation of AhR signaling.[15][16] This transient nature of FICZ-mediated AhR activation is thought to be crucial for its physiological functions, in contrast to the sustained activation induced by persistent environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[11][15]

The FICZ-AhR signaling pathway has profound effects on the immune system. It has been shown to influence the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs), thereby modulating the balance between pro-inflammatory and anti-inflammatory responses.[16] This has significant implications for autoimmune diseases, cancer, and the maintenance of immune homeostasis at barrier surfaces like the gut and skin.[13][16]

Molecular Mechanisms and Signaling Pathways

The biological activities of N-formylated indole metabolites are mediated through distinct molecular mechanisms. Understanding these pathways is crucial for elucidating their physiological roles and for designing targeted therapeutic interventions.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR signaling cascade is the primary mechanism through which FICZ exerts its biological effects. The following diagram illustrates the key steps in this pathway.

Figure 1: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by FICZ.

This pathway highlights the intricate regulation of AhR activity, where the ligand not only initiates the signaling cascade but also triggers its own termination. This self-limiting mechanism is a key feature of physiological AhR signaling.

Emerging Non-Enzymatic Chemistry of N-Formylkynurenine

The recently discovered non-enzymatic transformations of NFK represent a paradigm shift in our understanding of the kynurenine pathway. The following diagram illustrates this novel branch.

Figure 2: The dual fate of N-Formylkynurenine (NFK).

This emerging pathway suggests that NFK may play a role in cellular signaling and redox homeostasis through its ability to react with and potentially deplete cellular nucleophiles. Further research is needed to fully elucidate the physiological and pathological consequences of this non-enzymatic chemistry.

Roles in Disease and Therapeutic Potential

The profound biological activities of N-formylated indole metabolites position them as key players in a variety of disease states and as promising targets for therapeutic intervention.

Immunology and Inflammation

The kynurenine pathway is a critical regulator of immune tolerance and inflammation.[7] The depletion of tryptophan by IDO and the production of kynurenine and other downstream metabolites create an immunosuppressive microenvironment by inhibiting T-cell proliferation and promoting the differentiation of regulatory T cells. This mechanism is exploited by tumors to evade immune surveillance.[2][5][17]

FICZ, through its activation of the AhR, adds another layer of complexity to this immunomodulation. AhR signaling is crucial for the function of various immune cells, and its activation by FICZ can have context-dependent effects, either promoting inflammation through the development of Th17 cells or suppressing it through the expansion of Tregs.[16] This dual role makes the AhR a challenging but potentially powerful therapeutic target in autoimmune diseases and cancer.

Oncology

The upregulation of IDO and the kynurenine pathway is a hallmark of many cancers.[2][5][17] By creating an immunosuppressive tumor microenvironment, this pathway facilitates tumor growth and metastasis. Consequently, inhibitors of IDO have been extensively investigated as cancer immunotherapies, although clinical success has been limited, suggesting the need for a more nuanced understanding of the pathway's complexities.

The role of FICZ and AhR in cancer is also multifaceted. While AhR activation has been shown to promote the development of certain cancers, it can also have anti-tumor effects in other contexts. The transient nature of FICZ signaling may be key to its physiological, non-toxic effects, and selective AhR modulators (SAhRMs) that mimic this profile are an active area of research.[14]

Neurobiology

Metabolites of the kynurenine pathway can cross the blood-brain barrier and have significant effects on neuronal function.[1][18] While some metabolites, such as quinolinic acid, are neurotoxic, others, like kynurenic acid, are neuroprotective.[18] The balance between these opposing activities is critical for brain health, and dysregulation of the kynurenine pathway has been implicated in neurodegenerative diseases such as Huntington's disease and in psychiatric disorders.[18] The direct neurological effects of N-formylated indoles are less well-characterized but represent an important area for future investigation.

Methodologies for the Study of N-Formylated Indole Metabolites

The investigation of N-formylated indole metabolites requires a combination of chemical synthesis, purification, and a variety of biological assays.

Synthesis and Purification of Formylated Indoles

The synthesis of formylated indoles is a key area of organic chemistry, with various methods available for the introduction of a formyl group onto the indole nucleus.[19][20]

Table 1: Comparison of Selected Formylation Methods for Indoles

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Moderate | Well-established, efficient for C3-formylation | Harsh reagents, not environmentally friendly |

| Boron-Catalyzed Formylation | BF₃·OEt₂, Trimethyl orthoformate | Mild, rapid (1-5 min) | High efficiency, broad substrate tolerance, scalable | Requires stoichiometric catalyst |

| Triphenylphosphine/1,2-Diiodoethane | PPh₃, ICH₂CH₂I, DMF | Mild | One-pot procedure for electron-rich indoles | May require a two-step process for electron-deficient indoles |

Experimental Protocol: Boron-Catalyzed C3-Formylation of Indole

This protocol is adapted from a practical and efficient method for the formylation of indoles.[19]

-

Reagent Preparation:

-

Ensure all reagents are of high purity and handled under appropriate safety conditions. Boron trifluoride diethyl etherate (BF₃·OEt₂) is corrosive and moisture-sensitive. Trimethyl orthoformate (TMOF) is the formylating agent.

-

-

Reaction Setup:

-

In a clean, dry reaction vessel, add indole (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add trimethyl orthoformate (TMOF) (1.5 equivalents).

-

Cool the mixture in an ice bath.

-

-

Catalyst Addition:

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equivalents) to the reaction mixture with stirring. The reaction is typically rapid and may be exothermic.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 1-5 minutes at room temperature.[19]

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-formylindole.

-

Biological Assays for Characterizing Activity

A range of in vitro and in vivo assays are used to characterize the biological activity of N-formylated indole metabolites.

Table 2: Key Biological Assays for N-Formylated Indole Metabolites

| Assay | Purpose | Principle | Key Readouts |

| AhR Reporter Gene Assay | Quantify AhR activation | Cells transfected with a reporter plasmid containing XREs upstream of a luciferase gene are treated with the compound. | Luciferase activity, EC₅₀ value |

| CYP1A1 Induction (EROD) Assay | Measure functional consequence of AhR activation | The ethoxyresorufin-O-deethylase (EROD) assay measures the activity of CYP1A1, which converts a non-fluorescent substrate to a fluorescent product.[12] | Fluorescence intensity, enzyme activity |

| T-Cell Differentiation Assay | Assess immunomodulatory effects | Naive CD4+ T cells are cultured under polarizing conditions (e.g., Th17 or Treg) in the presence of the compound. | Cytokine production (e.g., IL-17, IL-10), expression of key transcription factors (e.g., RORγt, Foxp3) |

| LC-MS/MS for Metabolite Analysis | Quantify N-formylated indoles and related metabolites in biological samples | Liquid chromatography separates the analytes, which are then detected and quantified by tandem mass spectrometry. | Absolute or relative concentrations of metabolites |

Experimental Workflow: Assessing AhR Agonism using an EROD Assay

This workflow outlines the key steps for determining the ability of a compound to induce CYP1A1 activity, a hallmark of AhR agonism.[12]

Figure 3: Experimental workflow for the Ethoxyresorufin-O-deethylase (EROD) assay.

Conclusion and Future Directions

The study of N-formylated indole metabolites is a rapidly evolving field that is challenging long-held assumptions and revealing new layers of complexity in tryptophan metabolism. Once dismissed as simple intermediates, compounds like NFK and FICZ are now recognized as potent signaling molecules with far-reaching effects on immunity, inflammation, and cellular homeostasis. Their intricate mechanisms of action, particularly the nuanced signaling through the AhR and the emerging non-enzymatic chemistry of NFK, offer exciting new avenues for therapeutic intervention in a wide range of diseases.

Future research should focus on further elucidating the physiological and pathological roles of these metabolites in different tissues and disease contexts. The development of more selective and potent modulators of their signaling pathways, such as SAhRMs that mimic the transient activity of FICZ, holds great promise for the development of novel therapeutics with improved efficacy and safety profiles. As our understanding of this fascinating class of molecules continues to grow, so too will our ability to harness their therapeutic potential for the benefit of human health.

References

- Navarro, G., & Stoner, K. (2023). Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan. PMC.

- Tocris Bioscience. (n.d.). FICZ | Aryl Hydrocarbon Receptors. Tocris Bioscience.

- Wang, Y., et al. (2025).

- Wang, Y., et al. (2024).

- Bio-Techne. (n.d.). The Kynurenine Pathway Can Inhibit Immune Cell Functions. Bio-Techne.

- Wincent, E., et al. (2016). Biological effects of 6-formylindolo[3,2-b]carbazole (FICZ) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner. PMC.

- Karakulski, M., et al. (2023).

- Li, Y., et al. (2021). Synthesis and Biological Evaluation of FICZ Analogues as Agonists of Aryl Hydrocarbon Receptor. PMC.

- Mellor, A. L., & Munn, D. H. (2013). Indoleamine 2,3 dioxygenase and metabolic control of immune responses. PMC.

- Wikipedia. (n.d.). 6-Formylindolo(3,2-b)carbazole. Wikipedia.

- Li, F., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Oncology.

- J new generat sci. (2018). Role of indoleamine 2,3-dioxygenase in pathology of the gastrointestinal tract. PMC.

- ResearchGate. (n.d.). FICZ is a more transient activator of the AhR than TCDD.

- Aslamkhan, A. G., et al. (2020). Characterization of indoleamine-2,3-dioxygenase... Toxicology and Applied Pharmacology.

- ResearchGate. (2025). Role of indoleamine 2,3-dioxygenase in health and disease.

- Reddy, B. V. S., et al. (2021).

- Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett.

- Fila, M., et al. (2022).

- Badawy, A. A. (2017). Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. PMC.

- ResearchGate. (n.d.). Tryptophan-kynurenine metabolism.

- ACS Publications. (2025).

- Song, C., et al. (2022). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Molecular Neuroscience.

- Taylor & Francis Online. (2007). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Taylor & Francis Online.

- RSC Publishing. (n.d.). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. RSC Publishing.

- Suryawanshi, A., et al. (2015).

- Moroni, F., et al. (1999). Tryptophan metabolism and brain function: focus on kynurenine and other indole metabolites. PubMed.

- MDPI. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI.

- Schirmer, M., et al. (2021).

- ResearchGate. (2025). Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution.

- Pratama, M. R. F. (2022). Recent advancements on biological activity of indole and their derivatives: A review.

- ResearchGate. (2024). Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules.

- MDPI. (2021).

- Research and Reviews. (2015).

- MDPI. (2024).

- ResearchGate. (n.d.). Indole Formylation with TMEDA.

- MDPI. (2013). Biomedical Importance of Indoles. MDPI.

- Semantic Scholar. (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Semantic Scholar.

- Safe, S., et al. (2020). Aryl Hydrocarbon Receptor (AHR)

- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Bentham Science Publisher. (n.d.). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Bentham Science Publisher.

- PMC. (n.d.).

- PMC. (n.d.). N-tert-Prenylation of the indole ring improves the cytotoxicity of a short antagonist G analogue against small cell lung cancer. PMC.

- MetwareBio. (n.d.). Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity. MetwareBio.

- Frontiers. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers.

- AIP Publishing. (2017). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics.

- International Union of Crystallography. (2006). Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. Acta Crystallographica Section E.

Sources

- 1. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 2. ovid.com [ovid.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of indoleamine 2,3-dioxygenase in pathology of the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beyond Kynurenine: Unraveling the Hidden Fate of N-Formylkynurenine | ISTRY [istry.org]

- 9. N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway | bioRxiv [biorxiv.org]

- 10. FICZ | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of FICZ Analogues as Agonists of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Aryl Hydrocarbon Receptor Activation in Inflammatory Chronic Skin Diseases [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Biological effects of 6-formylindolo[3,2-b]carbazole (FICZ) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 18. Tryptophan metabolism and brain function: focus on kynurenine and other indole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sioc.cas.cn [sioc.cas.cn]

Methodological & Application

Protocol for the N-formylation of Indole with DCC and Formic Acid: A Detailed Application Note

Abstract

This application note provides a comprehensive guide for the N-formylation of indole using a robust and accessible method employing formic acid as the formylating agent and N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. N-formylindoles are pivotal intermediates in the synthesis of a wide array of biologically active compounds and pharmaceuticals. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, strategies for purification, and troubleshooting advice to ensure successful execution by researchers in organic synthesis and drug development.

Introduction: The Significance of N-Formylindoles

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Modification of the indole nitrogen is a common strategy to modulate the biological activity and pharmacokinetic properties of these molecules. N-formylation, in particular, serves multiple purposes: it can act as a protecting group for the indole nitrogen, which can be readily removed under basic conditions, or it can be a crucial precursor for more complex molecular architectures through further chemical transformations.[1] The direct formylation of the indole nitrogen presents a synthetic challenge due to the potential for competing C3-formylation, especially under acidic conditions. The method described herein, utilizing DCC-mediated coupling with formic acid, offers a mild and efficient route to the desired N-formylindole.

Reaction Mechanism and Rationale

The direct reaction between a carboxylic acid and an amine (or in this case, the N-H of indole) to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. DCC serves as a powerful dehydrating and coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the indole nitrogen.[2]

The reaction proceeds through the following key steps:

-

Activation of Formic Acid: The highly reactive carbodiimide functionality of DCC is protonated by formic acid. The resulting formate anion then attacks the central carbon of the protonated DCC.

-

Formation of the O-Acylisourea Intermediate: This attack leads to the formation of a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent, effectively acting as an activated form of formic acid.

-

Nucleophilic Attack by Indole: The nitrogen atom of the indole ring acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

-

Product Formation and Byproduct Precipitation: The tetrahedral intermediate collapses, yielding the desired N-formylindole and the insoluble byproduct, N,N'-dicyclohexylurea (DCU). The precipitation of DCU from the reaction mixture helps to drive the reaction to completion.

Figure 1: Simplified workflow of the DCC-mediated N-formylation of indole.

Experimental Protocol

This protocol is adapted from established procedures for the N-acylation of indoles using DCC.[1]

Materials and Equipment

| Material/Equipment | Specifications |

| Indole | Reagent grade, ≥99% |

| Formic Acid | ≥95% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% |

| 4-Dimethylaminopyridine (DMAP) | Reagent grade, ≥99% |

| Dichloromethane (DCM) | Anhydrous, ACS grade |

| Ethyl Acetate | ACS grade |

| Hexanes | ACS grade |

| Saturated Sodium Bicarbonate Solution | |

| Brine | |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |

| Filtration apparatus (Büchner funnel, filter paper) | |

| Rotary evaporator | |

| Column chromatography setup | Silica gel |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this stirred solution, add formic acid (1.2 eq).

-

Initiation of Reaction: In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting indole spot should be consumed, and a new, typically higher Rf spot corresponding to the N-formylindole should appear.

-

Work-up - DCU Removal: Upon completion of the reaction, filter the mixture through a fritted glass funnel or a Büchner funnel with filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any product.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This step removes any unreacted formic acid and DMAP.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-formylindole.

Figure 2: Experimental workflow for the N-formylation of indole.

Characterization of N-Formylindole

The successful synthesis of N-formylindole can be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | The proton on the formyl group will appear as a singlet at a downfield chemical shift, typically around 8.5-9.5 ppm. The indole ring protons will also show characteristic shifts. The H4 proton is notably deshielded due to the anisotropic effect of the carbonyl group.[3] |

| ¹³C NMR | The carbonyl carbon of the formyl group will have a characteristic resonance in the range of 160-165 ppm. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band will be observed in the region of 1680-1720 cm⁻¹. The N-H stretching band of the starting indole (around 3400 cm⁻¹) will be absent in the product spectrum.[4][5] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of N-formylindole (C₉H₇NO, M.W. = 145.16 g/mol ) should be observed. |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Loss of product during work-up. | - Increase reaction time and continue to monitor by TLC. - Ensure efficient washing of the DCU precipitate with cold solvent. |

| Presence of starting indole in the final product | - Insufficient amount of activating agent or formic acid. | - Ensure accurate stoichiometry of reagents. - Check the purity and reactivity of DCC. |

| Contamination with DCU | - Inefficient filtration. - Co-precipitation of product with DCU. | - Use a fine porosity filter. - Wash the DCU cake thoroughly with a minimal amount of cold solvent. - If DCU persists, it can sometimes be removed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |

| Formation of C3-formylindole | - Reaction conditions are too acidic, promoting electrophilic aromatic substitution. | - Ensure slow, controlled addition of reagents at 0 °C. - The use of DMAP helps to facilitate the N-acylation over C-acylation. |

Conclusion

The DCC-mediated N-formylation of indole with formic acid is a reliable and efficient method for the synthesis of N-formylindole. The protocol is straightforward, utilizes readily available reagents, and proceeds under mild conditions. Careful attention to the removal of the DCU byproduct is crucial for obtaining a pure product. This application note provides the necessary details for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

-

Billes, F., et al. (2009). Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1031-1045. Available at: [Link]

-

Gomez-Alvarez, M., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]

-

Jung, S. H., et al. (2023). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. Available at: [Link]

-

Lapinski, L., et al. (2017). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. Available at: [Link]

-

Malik, A., et al. Supplementary Information - Photocatalytic activation and utilization of CO2 for N-formylation of. The Royal Society of Chemistry. Available at: [Link]

-

Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available at: [Link]

-

Sordakis, K., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. Available at: [Link]

-

JETIR. (2011). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.Org. Available at: [Link]

-

Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. Structure Determination of Organic Compounds. Available at: [Link]

-

Espinosa, J. F., et al. (2006). Complete 1 H NMR assignment of 3-formylindole derivatives. Academia.edu. Available at: [Link]

-

Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Available at: [Link]

-

Espinosa, J. F., et al. (2025). Complete 1H NMR assignment of 3-formylindole derivatives. ResearchGate. Available at: [Link]

-

Black, D. S., et al. (2025). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. ResearchGate. Available at: [Link]

-

Black, D. S., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Australian Journal of Chemistry. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Complete 1 H NMR assignment of 3-formylindole derivatives [academia.edu]

- 4. (PDF) Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family [academia.edu]

- 5. pubs.aip.org [pubs.aip.org]

Application Note: The N-Formyl Moiety as a Strategic Indole Protecting Group

This Application Note is structured to address the specific utility of 1H-indole-1-carbaldehyde (N-formyl indole). Note that in precise chemical nomenclature, this compound represents the product of protecting the indole nitrogen (amine) with a formyl group. Unlike standard aliphatic amines, the indole nitrogen is non-basic (

Part 1: Strategic Overview & Rationale

The Challenge: Indole Functionalization

In drug discovery, the indole scaffold is ubiquitous (e.g., Tryptophan, Sumatriptan, Vinblastine). However, the indole nitrogen (NH) presents two distinct challenges:

-

Acidity & Nucleophilicity: The NH proton is acidic enough to interfere with strong bases (like

-BuLi), yet the nitrogen is prone to oxidation. -

Regioselectivity: Electrophilic substitution naturally favors the C3 position.[1] Accessing the C2 position is synthetically difficult without a directing group.[1]

The Solution: 1H-indole-1-carbaldehyde

Converting the free indole to 1H-indole-1-carbaldehyde (N-formyl indole) is not merely a "masking" operation; it is a strategic activation.[1] The formyl group serves a dual purpose:

-

Protection: It withdraws electrons from the indole ring, preventing oxidation and reducing the reactivity of the C3 position to electrophiles.

-

Direction (The "Killer App"): The carbonyl oxygen of the formyl group acts as a Lewis base, coordinating with lithium reagents. This enables Directed Ortho Metalation (DoM) , exclusively directing lithiation to the C2 position.

Part 2: Experimental Protocols

Protocol A: Installation (Synthesis of 1H-indole-1-carbaldehyde)

Objective: Efficient protection of Indole using a mixed anhydride strategy.[1]

Mechanism: The reaction utilizes acetic formic anhydride (prepared in situ) to formylate the indole nitrogen.

Materials:

-

Indole (1.0 equiv)[2]

-

Formic Acid (98%, 1.5 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Sodium Acetate (Catalytic)

-

Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Preparation of Mixed Anhydride: In a flame-dried flask under

, combine Formic Acid (1.5 eq) and Acetic Anhydride (1.2 eq). Stir at 0°C for 15 minutes, then at 50°C for 2 hours.-

Why: This generates the reactive formylating agent, acetic formic anhydride.

-

-

Addition: Cool the mixture to 0°C. Add a solution of Indole (1.0 eq) in DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (Indole

is distinct from N-formyl indole).[1] -

Quench & Workup: Pour the mixture into saturated

(aq) to neutralize excess acid. Extract with DCM ( -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc).-

Yield Expectation: 85–95%.[1]

-

Validation:

NMR shows a diagnostic aldehyde proton singlet at

-

Protocol B: Application (C2-Lithiation / Directed Ortho Metalation)

Objective: Regioselective functionalization at C2 using the Formyl group as a Directing Metalation Group (DMG).

Safety Warning: t-Butyllithium (t-BuLi) is pyrophoric.[1] Strictly anhydrous conditions are required.

Step-by-Step Methodology:

-

Setup: Flame-dry a Schlenk flask and purge with Argon. Add 1H-indole-1-carbaldehyde (1.0 eq) and anhydrous THF.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Why: Low temperature stabilizes the organolithium intermediate and prevents nucleophilic attack on the formyl carbonyl itself.

-

-

Lithiation: Add

-BuLi (1.1 eq) dropwise over 20 minutes. -

Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio-1-formylindole species.

-

Electrophile Trapping: Add the desired electrophile (e.g.,

, -

Warming: Allow to warm to RT slowly over 2 hours.

-

Quench: Add saturated

solution.

Protocol C: Deprotection (Removal of N-Formyl Group)

Objective: Restoration of the free amine (Indole NH) under mild alkaline conditions.

Methodology:

-

Dissolve the functionalized N-formyl indole in Methanol/Water (3:1).[1]

-

Add Sodium Hydroxide (NaOH, 2.0 eq) or

(mild). -

Stir at RT for 1–4 hours.

-

Note: The electron-withdrawing nature of the formyl group makes the amide bond susceptible to hydrolysis.

-

-

Concentrate methanol, dilute with water, and extract with EtOAc.[1]

Part 3: Technical Data & Visualization[1]

Stability Profile Comparison

The N-formyl group offers a unique orthogonality profile compared to standard amine protecting groups.[1]

| Protecting Group | Stability (Acid) | Stability (Base) | Stability (Reducing) | C2-Directing Ability (DoM) | Atom Economy |

| N-Formyl (CHO) | High (Stable to TFA) | Low (Cleaved by OH-) | Moderate | Excellent (Strong DMG) | High (Smallest PG) |

| N-Boc | Low (Cleaved by TFA) | High | High | Good (Weak DMG) | Low |

| N-Tosyl (Ts) | High | High | High | Poor (Steric hindrance) | Low |

| N-Benzyl (Bn) | High | High | Low (Hydrogenolysis) | Poor | Moderate |

Diagram 1: Decision Tree for Indole Protection

Caption: Selection logic for Indole protecting groups based on downstream chemistry requirements.

Diagram 2: Mechanism of Directed Ortho Metalation (DoM)

Caption: Mechanistic pathway showing Lithium coordination to the Formyl oxygen directing C2-deprotonation.

Part 4: References & Authority[1]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The definitive guide on orthogonality and deprotection conditions).

-

Snieckus, V. "Directed Ortho Metalation.[1][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. (Foundational text on the DoM mechanism used in Protocol B).

-

Katritzky, A. R. Handbook of Heterocyclic Chemistry. Elsevier.[1] (Details on Indole reactivity and N-formyl stabilization).

-

Kikugawa, Y. "Formylation of Indoles."[1] Journal of Synthetic Organic Chemistry, Japan. (Specific protocols for formylating indole nitrogen).

Sources

- 1. 1H-Benzo g indole-3-carboxaldehyde 97 51136-18-6 [sigmaaldrich.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Vilsmeier-Haack conditions for N-formyl vs C-formyl indole

This Application Note is designed for research scientists and process chemists. It synthesizes mechanistic insights with robust, scalable protocols to control regioselectivity in indole formylation.

Vilsmeier-Haack (C3) vs. Nucleophilic Substitution (N1)

Executive Summary & Mechanistic Rationale

The formylation of indole presents a classic problem in regioselectivity. The indole heterocycle possesses two primary nucleophilic sites: the C3-carbon (enamine-like, soft nucleophile) and the N1-nitrogen (lone pair donor, hard nucleophile upon deprotonation).

-

The Vilsmeier-Haack (VH) Reaction is the "Gold Standard" for C3-formylation . The active electrophile (chloroiminium ion) is soft and preferentially attacks the C3 position, which has the highest HOMO coefficient.

-

N-Formylation is NOT the thermodynamic or kinetic preference under standard acidic/neutral VH conditions. To achieve N-formylation, one must either:

-

Block the C3 position (e.g., using 3,3-disubstituted indolenines).

-

Invert the electronics by deprotonating the nitrogen (creating an N-anion) and using a hard electrophile or modified conditions.

-

This guide details the standard VH protocol for C3-selectivity and the specific "Anti-VH" conditions required to force N-formylation.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of reactivity based on conditions and substrate substitution.

Figure 1: Mechanistic decision tree showing how substrate substitution and basicity dictate the regioselectivity of formylation.

Comparative Data: Reaction Parameters

The following table contrasts the critical parameters for achieving C- vs. N-selectivity.

| Parameter | C3-Formylation (Standard VH) | N-Formylation (Modified/Alternative) |

| Primary Reagents | POCl₃ + DMF (1:1 to 1:1.2 equiv) | NaH + Ethyl Formate OR Ac₂O + Formic Acid |

| Electronic State | Neutral Indole (Enamine character) | Anionic Indole (N-metallated) |

| Temperature | 0°C (addition) | 0°C |

| Solvent | DMF (acts as solvent & reagent) | THF, DMF (anhydrous is critical) |

| Limiting Factor | Moisture destroys VH reagent | C3-nucleophilicity competes if not blocked |

| Typical Yield | 85–95% | 70–90% (highly substrate dependent) |

Detailed Experimental Protocols

Protocol A: Standard Vilsmeier-Haack C3-Formylation

Objective: Synthesis of indole-3-carboxaldehyde from unsubstituted indole.

Mechanism: Electrophilic Aromatic Substitution (

Reagents:

-

Indole (1.0 equiv)

-

Phosphorus Oxychloride (POCl₃) (1.1–1.2 equiv)

- -Dimethylformamide (DMF) (5–10 volumes, anhydrous)

Step-by-Step Methodology:

-

Reagent Formation (The "Vilsmeier Complex"):

-

Charge a dry round-bottom flask with anhydrous DMF under

atmosphere. -

Cool to 0–5°C using an ice bath.[1]

-

Add POCl₃ dropwise over 15–20 minutes. Critical: Maintain internal temperature

. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt. Stir for 30 minutes at 0°C.

-

-

Substrate Addition:

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (RT).

-

Stir for 1–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

-

Optimization: For electron-deficient indoles, heating to 60–80°C may be required.

-

-

Workup (Hydrolysis):

-

Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

-

Neutralize slowly with 5M NaOH or saturated Sodium Acetate to pH 7–8. Caution: Vigorous evolution of heat.

-

The C3-formyl product usually precipitates as a solid.[2]

-

-

Isolation:

-

Filter the solid, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.

-

Validation Check:

-

1H NMR: Look for the distinct aldehyde proton signal at

9.8–10.2 ppm (s, 1H). -

Regioselectivity: The C2-H proton typically appears as a doublet or broad singlet around 7.8–8.2 ppm, distinct from the C3-H (which is now absent).

Protocol B: N-Formylation (Conditions for C3-Blocked or Directed Synthesis)

Objective: Synthesis of N-formylindole. Context: Standard VH conditions will fail to yield N-formyl indole on unsubstituted substrates. Use this protocol if C3 is blocked (e.g., skatole derivatives) or if using the "Anionic" method.

Method 1: The Mixed Anhydride Method (Recommended for Free Indoles) While not a "Vilsmeier" reaction, this is the industry standard for N-formylation to avoid C3 competition.

-

Prepare Formic-Acetic Anhydride (FAA) in situ: Mix Formic acid (1.2 equiv) and Acetic Anhydride (1.0 equiv). Heat to 50°C for 15 mins, then cool to 0°C.

-

Add Indole (dissolved in THF or DCM).

-

Add a base (e.g., Pyridine or

) if the indole is acid-sensitive. -

Stir at RT.[4] The N-formyl product is formed via nucleophilic attack on the mixed anhydride.

Method 2: Modified Vilsmeier for C3-Blocked Indoles (e.g., 3,3-dimethyl-3H-indole) Strictly for substrates where C3 is quaternary.

-

Formation: Generate Vilsmeier reagent (POCl₃/DMF) as in Protocol A.

-

Addition: Add the 3,3-disubstituted indolenine.

-

Mechanism: Since C3 cannot lose a proton to restore aromaticity (it is blocked), the nucleophilic attack shifts to the Nitrogen or the C2-methyl (if present).

-

Result: This often yields N-formyl products or complex rearrangement products depending on the workup.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield (C3) | Moisture in DMF/POCl₃ | Use freshly distilled POCl₃ and anhydrous DMF. The Vilsmeier reagent hydrolyzes instantly in water. |

| N-Formylation observed in Protocol A | Substrate Sterics | If C3 is substituted, N-attack becomes competitive. Use lower temperatures to favor C-attack if C3 is open. |

| Tar/Polymerization | Overheating during POCl₃ addition | Strict temperature control (<10°C) is vital during the initial complex formation. |

| Incomplete Hydrolysis | pH too low during workup | The iminium intermediate is stable in acid. Ensure pH is adjusted to >7 to release the aldehyde. |

References

-

Classic Vilsmeier-Haack Mechanism

- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.

-

Source:

- Selectivity Studies (C3 vs N1)

-

N-Formylation Protocols

- Kashyap, B., et al. (2020).

-

Source: (General reference for indole functionalization protocols).

-

Advanced Modifications

Sources

- 1. One moment, please... [growingscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

Reagents for direct formylation of indole nitrogen

Application Note: Strategic Reagents for Direct -Formylation of Indole

Audience:Executive Summary & Strategic Analysis

Direct

To achieve high-yield

-

De-nucleophilize C3: By using mild reagents that do not generate strong carbocations.

-

Activate N1: By deprotonation (anionic pathway) or using "hard" acyl transfer reagents that react kinetically at nitrogen before thermodynamic equilibration to C3.

This guide details three distinct reagent classes to solve this selectivity problem, ranging from classical scale-up methods to modern solid-state reagents.

Decision Matrix: Selecting the Right Reagent

The choice of reagent depends heavily on the substitution pattern of your indole substrate.

Figure 1: Strategic decision tree for selecting the optimal N-formylation protocol based on substrate sterics and sensitivity.

Detailed Protocols

Protocol A: Acetic Formic Anhydride (AFA)

Best For: C3-substituted indoles, Carbazoles, and Scale-up. Mechanism: Electrophilic Acyl Transfer via Mixed Anhydride.

AFA is a potent formylating agent generated in situ.[1][2] It is superior to neat formic acid, which often requires high temperatures that degrade indoles. AFA reacts kinetically at the nitrogen of hindered or electron-rich amines.

Reagents:

-

Formic Acid (98%+)

-

Acetic Anhydride (

) -

Sodium Bicarbonate (for quench)[3]

-

Solvent: DCM or THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation of AFA (In Situ):

-

Cool Acetic Anhydride (1.5 equiv) to 0°C under

. -

Add Formic Acid (1.2 equiv) dropwise over 15 minutes.

-

Critical Step: Heat the mixture to 50–60°C for 2 hours to drive the equilibrium toward the mixed anhydride, then cool back to 0°C.

-

-

Formylation:

-

Dissolve the Indole substrate (1.0 equiv) in anhydrous DCM.

-

Add the cooled AFA solution dropwise to the indole solution.

-

Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC (Indole N-CHO usually moves slightly higher than starting material).

-

-

Workup:

-

Quench carefully with sat.

(gas evolution!). -

Extract with DCM, wash with brine, and dry over

. -

Note:

-formyl indoles are sensitive to hydrolysis; avoid prolonged exposure to strong aqueous base.

-

Expert Insight: For extremely unreactive substrates (e.g., Carbazoles), adding a catalytic amount of DMAP (5 mol%) significantly accelerates the reaction.

Protocol B: Anionic Activation (The "Surefire" Method)

Best For: Unsubstituted Indoles (preventing C3 formylation), Valuable APIs. Mechanism: Deprotonation followed by nucleophilic attack on a formate donor.

By removing the N-H proton first, the nitrogen becomes a hard nucleophile (

Reagents:

-

Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu).

-

Formyl Source: Ethyl Formate (excess) or DMF (as solvent/reagent).

-

Solvent: THF or DMF.

Step-by-Step Methodology:

-

Activation:

-

Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon.

-

Add Indole (1.0 equiv) dissolved in THF dropwise.

-

Stir at 0°C

RT for 30 mins until

-

-

Formylation:

-

Cool back to 0°C.

-

Add Ethyl Formate (5–10 equiv) or Methyl Formate .

-

Alternative: If using DMF as solvent, add a mild activator like

(careful, this risks Vilsmeier) or simply heat the anion in excess Ethyl Formate. -

Recommended: Use Ethyl Formate as the electrophile to avoid C3 complications entirely.

-

-

Workup:

Protocol C: Solid-State Transfer Reagents (N-Formylsaccharin)

Best For: Green Chemistry, Bench-top stability, Avoiding smells/corrosives. Mechanism: Acyl transfer from an activated amide.

Reagents:

- -Formylsaccharin (Commercial or prepared from Saccharin + AFA).

-

Catalyst: DMAP (10 mol%) or mild base (

). -

Solvent: Acetonitrile or Acetone.

Step-by-Step Methodology:

-

Reaction Setup:

-

Mix Indole (1.0 equiv) and

-Formylsaccharin (1.1 equiv) in Acetonitrile. -

Add DMAP (0.1 equiv).

-

-

Processing:

-

Stir at RT (or reflux for 1 hour for sluggish substrates).

-

The byproduct (Saccharin) precipitates out or is easily washed away with dilute bicarbonate.

-

-

Purification:

-

Filter off the solid.[4]

-

Concentrate filtrate.

-

Wash residue with sat.

to remove Saccharin traces.

-

Comparative Data Analysis

| Feature | Acetic Formic Anhydride (AFA) | Anionic Method (NaH/EtOCHO) | N-Formylsaccharin |

| Regioselectivity | Good (Substrate dependent) | Excellent (N-Exclusive) | High |

| Reaction pH | Acidic | Basic | Neutral/Mild |

| Atom Economy | Moderate | Low (Excess formate) | High |

| Scalability | High (Kg scale) | Moderate (H2 gas evolution) | Moderate (Reagent cost) |

| C3-H Tolerance | Risk of C3-CHO | Safe | Safe |

| Key Reference | BenchChem [1], Chakrabarty [2] | General Protocol | Katritzky [3], Cossy [4] |

Mechanistic Visualization

The following diagram illustrates the divergence between the Kinetic N-formylation (desired) and Thermodynamic C-formylation (undesired) pathways.

Figure 2: Mechanistic divergence. Path A is accessed via deprotonation (Method B) or high-energy acyl transfer (Method A/C), while Path B is the default for neutral indoles with soft electrophiles.

References

-

BenchChem Technical Support. (2025).[1][2] High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. BenchChem Application Notes. Link (Note: Generalized citation for standard AFA protocols).

-

Chakrabarty, M., et al. (2000). Neat Formic Acid: An Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine. Synthetic Communications, 30(2), 187-200. Link

-

Katritzky, A. R., et al. (1995). N-Formylbenzotriazole: A Stable and Convenient N- and O-Formylating Agent.[6] Synthesis, 1995(5), 503-505. Link

-

Cochet, T., Cossy, J., et al. (2011). N-Formylsaccharin: A New Formylating Agent.[7] Synlett, 2011(13), 1920-1922. Link

-

Lei, A., et al. (2018). Copper(II)-catalyzed annulative formylation... (Contextual reference for oxidative methods, primarily C3 selective). RSC Advances. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

1H-indole-1-carbaldehyde: A Chemoselective Formyl Transfer Reagent

Topic: 1H-indole-1-carbaldehyde as a Formyl Transfer Reagent Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction